REACTION_CXSMILES
|
C([N-:4]C(C)C)(C)C.[Li+].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[NH4+].[Cl-].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22]C.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1>>[C:22]([CH:21]([C:20]1[CH:25]=[CH:24][C:28]([O:27][CH3:26])=[CH:18][CH:19]=1)[C:9]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[N:4] |f:0.1,3.4|
|
Name
|
4-methoxybenzylnitrile
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below −65 ° C
|
Type
|
CUSTOM
|
Details
|
did not rise above −65° C
|
Type
|
ADDITION
|
Details
|
After the addition reaction
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (4×200 mL)
|
Type
|
WASH
|
Details
|
Combined ethyl acetate layer was washed with water (3×100 mL), brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give colorless solid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C1(CCCCC1)O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |